molecular formula C16H20N2O4 B5106773 4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione

4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione

Cat. No.: B5106773
M. Wt: 304.34 g/mol
InChI Key: NQFOIPHABAOFJW-UHFFFAOYSA-N
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Description

4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione is a complex organic compound that features a benzoxazole ring fused with a piperidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazole with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazole: Shares the benzoxazole core but lacks the piperidine-dione structure.

    1-Methylpiperidine-2,6-dione: Contains the piperidine-dione structure but lacks the benzoxazole ring.

Uniqueness

4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione is unique due to its combined benzoxazole and piperidine-dione structures, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .

Properties

IUPAC Name

4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2)7-11(19)15-10(17-22-12(15)8-16)4-9-5-13(20)18(3)14(21)6-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFOIPHABAOFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NO2)CC3CC(=O)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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